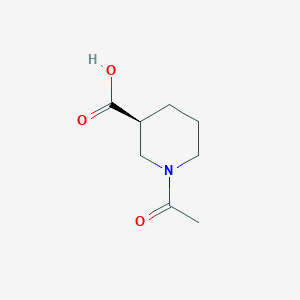

(3S)-1-acetylpiperidine-3-carboxylic acid

Description

Properties

IUPAC Name |

(3S)-1-acetylpiperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c1-6(10)9-4-2-3-7(5-9)8(11)12/h7H,2-5H2,1H3,(H,11,12)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODPIDTOGVIDBLN-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC(C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N1CCC[C@@H](C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(3S)-1-acetylpiperidine-3-carboxylic acid physical properties

An In-Depth Technical Guide to the Physical Properties of (3S)-1-acetylpiperidine-3-carboxylic acid

Abstract

This compound is a chiral heterocyclic compound of significant interest in pharmaceutical development and asymmetric synthesis. Its piperidine framework is a prevalent motif in numerous bioactive molecules, making a thorough understanding of its physicochemical properties essential for researchers, medicinal chemists, and drug development professionals. This technical guide provides a comprehensive analysis of the core physical and spectroscopic properties of this compound (CAS No: 111479-21-1). We present experimentally determined and predicted data, detailed protocols for property characterization, and the rationale behind these analytical methodologies. The guide is structured to deliver not only data but also field-proven insights into the causality behind experimental choices, ensuring a robust and self-validating approach to characterization.

Introduction

Overview of the Compound

This compound is a derivative of piperidine, a six-membered nitrogen-containing heterocycle.[1] The molecule is characterized by two key functional groups: an acetyl group attached to the piperidine nitrogen (forming a tertiary amide) and a carboxylic acid at the 3-position.[1] The stereocenter at the C-3 position is in the (S)-configuration, a critical feature for its application in stereoselective synthesis and its interaction with biological targets.[1][2]

-

Synonyms: N-Ac-S-3-Piperidinecarboxylic acid[3]

Significance in Research and Development

The piperidine scaffold is a privileged structure in medicinal chemistry, and its derivatives are explored for a wide range of therapeutic applications.[5] this compound serves as a valuable chiral building block for synthesizing complex bioactive molecules, including potential neuromediator analogues.[1] A precise understanding of its physical properties—such as solubility, acidity (pKa), and thermal stability—is paramount for its effective handling, storage, reaction optimization, and formulation in drug development processes.

Core Physicochemical Properties

The physical properties of a compound dictate its behavior in both chemical and biological systems. The data presented here are compiled from various sources and provide a foundational understanding of the molecule.

Summary of Physical Properties

| Property | Value / Description | Source(s) |

| Appearance | White to off-white or pale yellow crystalline solid/powder. | [1][2] |

| Melting Point | 146-148 °C | [2] |

| Boiling Point | 374.0 ± 35.0 °C at 760 mmHg (Predicted) | [1][6] |

| Density | 1.2 - 1.22 g/cm³ | [1][2][6] |

| Solubility | Soluble in DMSO and methanol; slightly soluble in water. | [2] |

| pKa | 4.25 ± 0.20 (Predicted) | [6] |

| Flash Point | 167.5 ± 20.6 °C | [1] |

Note: Some sources list the melting point for the racemate (CAS 2637-76-5) as 131-132 °C.[6][7] The value presented in the table is specific to the (S)-enantiomer.

Experimental Determination of Physical Properties

This section provides detailed, self-validating protocols for determining the key physical properties of this compound. The rationale behind each experimental choice is explained to provide a deeper understanding of the methodology.

Workflow for Physical Property Characterization

A logical workflow ensures that foundational properties are established before more complex characterizations are undertaken. The purity of the sample, initially assessed by its melting point range, is critical for the accuracy of all subsequent measurements.

Caption: Logical workflow for the experimental characterization of physical properties.

Protocol 1: Melting Point Determination via Capillary Method

Expertise & Rationale: The melting point is a fundamental physical property used to assess the identity and purity of a crystalline solid.[8] A pure compound typically exhibits a sharp melting point range of 0.5-1.0 °C.[9] Impurities tend to depress the melting point and broaden the melting range.[9] This protocol utilizes a standard Melt-Temp or similar apparatus for accuracy and reproducibility.

Methodology:

-

Sample Preparation: Place a small amount of finely powdered, dry this compound onto a clean, dry surface.

-

Capillary Loading: Gently tap the open end of a glass capillary tube into the powder until a small amount of the compound enters the tube. Invert the tube and tap the sealed end gently on a hard surface to pack the solid into the bottom. Repeat until 1-2 mm of tightly packed sample is achieved.[10]

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.

-

Rapid Initial Determination: Heat the sample rapidly to get an approximate melting temperature. This saves time in subsequent, more precise measurements. Allow the apparatus to cool sufficiently before proceeding.

-

Accurate Determination: Using a fresh sample, heat the apparatus to a temperature approximately 15-20 °C below the approximate melting point found in the previous step.

-

Slow Heating: Decrease the heating rate to 1-2 °C per minute as you approach the expected melting point.[9] This slow rate is critical for thermal equilibrium between the sample, thermometer, and heating block.

-

Observation and Recording: Record two temperatures:

-

T1: The temperature at which the first drop of liquid appears.

-

T2: The temperature at which the entire sample has completely liquefied.

-

-

Reporting: The melting point is reported as the range T1-T2. For a pure sample, this range should be narrow. Repeat the determination with a fresh sample to ensure consistency.

Protocol 2: Qualitative Solubility Analysis

Expertise & Rationale: Solubility tests provide crucial information about the functional groups present in a molecule.[11] As a carboxylic acid, this compound is expected to be a weak acid. Its solubility in water may be limited, but it should react with a base (like NaOH) to form a water-soluble carboxylate salt.[12] Its reaction with a weak base (like NaHCO₃) further confirms its acidic nature through the effervescence of CO₂ gas.[12][13]

Methodology:

-

Setup: Arrange and label four clean test tubes.

-

Sample Addition: Add approximately 25 mg of the compound to each test tube.

-

Solvent Addition & Observation:

-

Test Tube 1 (Water): Add 0.75 mL of deionized water in portions, shaking vigorously after each addition.[11] Observe if the solid dissolves. Test the resulting solution with pH paper. A pH of 4 or lower suggests a carboxylic acid.[12]

-

Test Tube 2 (5% NaOH): Add 0.75 mL of 5% aqueous NaOH solution. Shake vigorously. Solubility indicates the presence of an acidic functional group.

-

Test Tube 3 (5% NaHCO₃): Add 0.75 mL of 5% aqueous NaHCO₃ solution.[14] Observe for both dissolution and the evolution of gas (effervescence), which is a positive test for a carboxylic acid.[12]

-

Test Tube 4 (Organic Solvents): Test solubility in common organic solvents like methanol and DMSO, as these are often used for preparing analytical samples (e.g., for NMR).

-

-

Recording: Record the compound as "soluble," "partially soluble," or "insoluble" in each solvent. Note any color changes or gas evolution.

Protocol 3: pKa Determination by Potentiometric Titration

Expertise & Rationale: The acid dissociation constant (pKa) is a quantitative measure of a compound's acidity in solution. It is a critical parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME) properties. Potentiometric titration is a highly accurate method for determining the pKa.[15] The pKa corresponds to the pH at the half-equivalence point of the titration curve, where the concentrations of the acidic form (R-COOH) and its conjugate base (R-COO⁻) are equal.

Methodology:

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized, CO₂-free water to create a solution of known concentration (e.g., 0.01 M).

-

Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the sample solution in a beaker with a magnetic stir bar and immerse the pH electrode.

-

Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.

-

Data Collection: Record the pH of the solution after each addition of titrant. Continue the titration well past the equivalence point (identified by a sharp change in pH).

-

Data Analysis:

-

Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).

-

Determine the equivalence point (Veq), which is the point of maximum slope on the curve (the inflection point). This can be found visually or by calculating the first derivative of the curve.

-

Determine the half-equivalence point (Veq/2).

-

The pKa is the pH value on the titration curve that corresponds to the volume at the half-equivalence point.

-

-

Replication: Perform the titration in triplicate to ensure the precision of the result.

Spectroscopic and Spectrometric Characterization

Spectroscopic analysis provides direct evidence of a molecule's chemical structure. The combined data from NMR, IR, and MS create a unique fingerprint for this compound.

Caption: A multi-technique approach to spectroscopic structure confirmation.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: ¹H NMR spectroscopy provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule.

-

Expected Spectrum:

-

Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield (>10 ppm). This signal may not be observed in deuterated solvents like D₂O due to proton exchange.

-

Piperidine Ring Protons (-CH-, -CH₂-): A series of complex multiplets in the range of ~1.5-4.0 ppm. The protons adjacent to the nitrogen will be the most deshielded.

-

Acetyl Protons (-COCH₃): A sharp singlet around 2.1-2.2 ppm, integrating to three protons.[1]

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: ¹³C NMR spectroscopy maps the carbon skeleton of the molecule, with each unique carbon atom producing a distinct signal.

-

Expected Spectrum:

Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is exceptionally useful for identifying functional groups, as specific bonds vibrate (stretch and bend) at characteristic frequencies when they absorb infrared radiation.[17]

-

Characteristic Absorption Bands:

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹.[17] The broadness is due to hydrogen bonding.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.[1][17]

-

C=O Stretch (Amide): A strong, sharp absorption band around 1630-1650 cm⁻¹.[1] This band, often called the "Amide I band," is a hallmark of the N-acetyl group.[16]

-

C-H Stretch (Aliphatic): Multiple bands just below 3000 cm⁻¹.

-

Mass Spectrometry (MS)

Rationale: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental formula of a compound.

-

Expected Molecular Ion: Using a soft ionization technique like Electrospray Ionization (ESI), the compound is expected to be readily protonated.

-

Positive Ion Mode: A prominent peak at m/z 172.1, corresponding to the protonated molecule [M+H]⁺.[1]

-

Conclusion

The physical and spectroscopic properties of this compound presented in this guide provide a comprehensive foundation for its use in scientific research and development. The melting point of 146-148 °C serves as a key indicator of purity.[2] Its character as a weak acid, confirmed by its predicted pKa of ~4.25 and its reactivity with bases, governs its solubility and behavior in aqueous media.[6][12] The detailed spectroscopic data (NMR, IR, MS) provide an unambiguous structural fingerprint, confirming the presence of the N-acetyl and carboxylic acid functionalities on the piperidine scaffold.[1] Adherence to the detailed experimental protocols outlined herein will enable researchers to reliably verify the identity, purity, and key physicochemical characteristics of this important chiral building block, facilitating its successful application in the synthesis of novel chemical entities.

References

-

Melting point determination. (n.d.). University of Calgary. Retrieved from [Link]

-

Melting Point Determination of Organic Compounds: Chemistry Guide. (n.d.). Vedantu. Retrieved from [Link]

-

Experiment (1) Determination of Melting Points. (2021). University of Technology, Iraq. Retrieved from [Link]

-

Determination of Melting Point of An Organic Compound. (n.d.). BYJU'S. Retrieved from [Link]

-

Determination of Melting Point. (n.d.). Clarion University. Retrieved from [Link]

-

LAB 5 - CARBOXYLIC ACIDS AND DERIVATIVES. (2025). Chemistry LibreTexts. Retrieved from [Link]

-

Zafar, S., et al. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pakistan Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). University of Wisconsin-River Falls. Retrieved from [Link]

-

1-Acetylpiperidine-3-carboxylic acid. (2024). ChemBK. Retrieved from [Link]

-

Zafar, S., et al. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC). Semantic Scholar. Retrieved from [Link]

-

Experiment (1) Determination of Solubility Class. (n.d.). University of Technology, Iraq. Retrieved from [Link]

-

Lab Report for Carboxylic Acid Unknown: Pandemic-Modified. (n.d.). WestVaco. Retrieved from [Link]

-

EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Course Hero. Retrieved from [Link]

-

(s)-1-acetylpiperidine-3-carboxylic Acid. (n.d.). Tradeindia. Retrieved from [Link]

-

1-Acetylpiperidine-4-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]

-

The piperidine nitrogen signals of the acylated products can be visualised by HSQC experiments. (n.d.). ResearchGate. Retrieved from [Link]

-

(3S)-piperidine-3-carboxylic acid hydrochloride. (n.d.). PubChem. Retrieved from [Link]

-

Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. (1985). ResearchGate. Retrieved from [Link]

-

1-Acetylpiperidine. (n.d.). PubChem. Retrieved from [Link]

-

1-Acetyl-4-piperidinecarboxylic acid. (n.d.). NIST WebBook. Retrieved from [Link]

-

DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. (n.d.). Revue Roumaine de Chimie. Retrieved from [Link]

-

Figure S7. 1H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic... (n.d.). ResearchGate. Retrieved from [Link]

-

21.10: Spectroscopy of Carboxylic Acid Derivatives. (2022). Chemistry LibreTexts. Retrieved from [Link]

-

1-Acetylpiperidine-3-carboxylic acid, 97%. (n.d.). Advent Chembio. Retrieved from [Link]

-

Spectroscopy of Carboxylic Acid Derivatives. (n.d.). Oregon State University. Retrieved from [Link]

-

Experimental pKa values, atomic partial charges calculated by MNDO-PM6... (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. This compound (111479-21-1) for sale [vulcanchem.com]

- 2. (s)-1-acetylpiperidine-3-carboxylic Acid - 95% Purity, Molecular Formula: C8h13no3, Molecular Weight: 171.2 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]

- 3. chemscene.com [chemscene.com]

- 4. 1-Acetylpiperidine-3-carboxylic acid, 97% | Advent [adventchembio.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 1-ACETYLPIPERIDINE-3-CARBOXYLIC ACID CAS#: 2637-76-5 [m.chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. pennwest.edu [pennwest.edu]

- 9. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 10. byjus.com [byjus.com]

- 11. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 12. www1.udel.edu [www1.udel.edu]

- 13. web.mnstate.edu [web.mnstate.edu]

- 14. uoalfarahidi.edu.iq [uoalfarahidi.edu.iq]

- 15. [PDF] Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC). | Semantic Scholar [semanticscholar.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. echemi.com [echemi.com]

(3S)-1-acetylpiperidine-3-carboxylic acid chemical structure and stereochemistry

An In-Depth Technical Guide to (3S)-1-Acetylpiperidine-3-carboxylic Acid: Structure, Stereochemistry, and Synthetic Applications

Introduction

This compound is a chiral heterocyclic compound of significant interest to the pharmaceutical and medicinal chemistry sectors. As a derivative of (S)-nipecotic acid, a known inhibitor of γ-aminobutyric acid (GABA) uptake, this molecule serves as a crucial stereochemically-defined building block for the synthesis of a wide array of bioactive compounds.[1][2] Its rigid piperidine scaffold, combined with the specific (S)-configuration at the C3 position, provides a fixed spatial arrangement of its functional groups—a carboxylic acid and an N-acetyl moiety—making it an invaluable synthon for constructing complex molecular architectures with high stereochemical fidelity.

This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the molecule's structure, the critical importance of its stereochemistry, validated methods for its synthesis and characterization, and its applications in modern drug discovery.

Molecular Architecture and Physicochemical Properties

Core Chemical Structure

This compound possesses a six-membered piperidine ring. The nitrogen atom at position 1 is functionalized with an acetyl group, forming a tertiary amide. A carboxylic acid group is attached to the carbon at position 3.[3] This substitution pattern creates a chiral center at the C3 carbon.

The presence of both a hydrogen bond donor (the carboxylic acid proton) and two hydrogen bond acceptors (the carbonyl oxygens of the acid and the amide) within a conformationally restricted ring system dictates its interaction with biological targets and its behavior in various solvent systems.

Caption: 2D structure highlighting the (S)-chiral center at the C3 position.

The Imperative of (3S)-Stereochemistry

In drug development, stereochemistry is paramount as enantiomers of a chiral molecule often exhibit profoundly different pharmacological, toxicological, and metabolic profiles. The biological activity of nipecotic acid derivatives, for instance, is highly dependent on the absolute configuration at the C3 position.[4] The (3S) configuration of this molecule is essential for its utility as a building block in synthesizing compounds that require a precise three-dimensional arrangement to bind effectively to their target, such as specific G-protein coupled receptors or enzymes.[3] Its counterpart, (3R)-1-acetylpiperidine-3-carboxylic acid, would present its functional groups in a different spatial orientation, leading to altered or nonexistent biological activity. Therefore, ensuring high enantiomeric purity is a critical aspect of its synthesis and application.

Physicochemical Data Summary

The physical and chemical properties of a compound are foundational for its handling, formulation, and application in synthetic protocols.

| Property | Value | Source |

| CAS Number | 111479-21-1 | [3][5] |

| Molecular Formula | C₈H₁₃NO₃ | [3][5] |

| Molecular Weight | 171.19 g/mol | [3][5] |

| Appearance | White to off-white or pale yellow solid | [3] |

| Boiling Point | 374.0 ± 35.0 °C at 760 mmHg | [3] |

| Density | 1.2 ± 0.1 g/cm³ | [3] |

| Flash Point | 167.5 ± 20.6 °C | [3] |

| SMILES | CC(=O)N1CCCCC(=O)O | [5] |

| InChI | InChI=1S/C8H13NO3/c1-6(10)9-4-2-3-7(5-9)8(11)12/h7H,2-5H2,1H3,(H,11,12)/t7-/m0/s1 | [3] |

Synthesis and Manufacturing

The synthesis of this compound is a straightforward process, provided that the chiral precursor, (S)-piperidine-3-carboxylic acid ((S)-nipecotic acid), is available in high enantiomeric purity. The primary transformation is the selective N-acetylation of the secondary amine of the piperidine ring.

Retrosynthetic Rationale

The most logical retrosynthetic disconnection is at the N-acetyl bond. This reveals that the immediate precursor is (S)-nipecotic acid. The major challenge in the overall synthesis is not the acetylation step itself, but the enantioselective synthesis or resolution of nipecotic acid. Several patents and publications describe methods for obtaining (S)-nipecotic acid, often through the chiral resolution of a racemic mixture.[6][7]

Caption: High-level workflow for the synthesis from (S)-nipecotic acid.

Experimental Protocol: N-Acetylation of (S)-Nipecotic Acid

This protocol describes a standard laboratory-scale procedure. The choice of an aprotic solvent like Dichloromethane (DCM) is causal; it effectively dissolves the starting material and is unreactive towards the acetylating agent. Triethylamine acts as a mild, non-nucleophilic base to quench the acetic acid byproduct, preventing the formation of a triethylammonium salt with the product and driving the reaction to completion.

-

Preparation : To a stirred solution of (S)-nipecotic acid (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) at 0 °C under an inert atmosphere (e.g., Argon), add triethylamine (1.1 eq).

-

Acetylation : Add acetic anhydride (1.1 eq) dropwise to the solution, ensuring the temperature remains below 5 °C.

-

Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup : Quench the reaction by adding water. Transfer the mixture to a separatory funnel and acidify with 1M HCl to a pH of ~2-3. This step ensures the carboxylic acid is protonated for extraction.

-

Extraction : Extract the aqueous layer with DCM or Ethyl Acetate (3x).

-

Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the final product as a solid.

Spectroscopic and Analytical Characterization

Rigorous characterization is a self-validating system that confirms both the chemical identity and the stereochemical integrity of the final compound.

Structural Verification Data

Spectroscopic analysis provides a fingerprint of the molecule, confirming that the desired structure has been obtained.

| Analysis Method | Expected Characteristics |

| ¹H NMR | Signals for the acetyl methyl protons (singlet, ~2.1-2.2 ppm) and a complex multiplet pattern for the non-equivalent methylene and methine protons of the piperidine ring.[3] |

| ¹³C NMR | Resonances for the amide carbonyl (~170 ppm), the carboxylic acid carbonyl (~175-180 ppm), the acetyl methyl carbon, and the distinct carbons of the piperidine ring.[3] |

| IR Spectroscopy | Characteristic C=O stretching vibrations for the carboxylic acid (~1700-1725 cm⁻¹) and the tertiary amide (~1630-1650 cm⁻¹), along with O-H stretching for the acid.[3] |

| Mass Spectrometry | An exact mass measurement confirming the molecular formula C₈H₁₃NO₃. Typically observed as the [M+H]⁺ ion at m/z 172.1.[3] |

Stereochemical Integrity Assessment: Chiral HPLC

The most critical analytical test is the determination of enantiomeric excess (e.e.). This is a self-validating protocol as it quantifies the presence of the desired (S)-enantiomer relative to the unwanted (R)-enantiomer.

-

Column Selection : A chiral stationary phase (CSP) column is required. Columns based on polysaccharide derivatives (e.g., cellulose or amylose) are often effective for separating such enantiomers.

-

Method Development : A mobile phase, typically a mixture of hexane/isopropanol or hexane/ethanol with a small amount of an acidic modifier like trifluoroacetic acid (TFA), is optimized to achieve baseline separation of the (S) and (R) enantiomers.

-

Sample Analysis : A solution of the synthesized product is injected. The retention times for the (3S) and (3R) enantiomers will differ.

-

Quantification : The e.e. is calculated from the integrated peak areas of the two enantiomers: e.e. (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100. For use as a pharmaceutical building block, an e.e. of >99% is typically required.

Applications in Drug Discovery and Development

The value of this compound lies in its role as a versatile, stereochemically defined intermediate.

Caption: Logical progression from chiral building block to therapeutic agent.

-

Scaffold for Bioactive Molecules : The carboxylic acid group serves as a handle for further chemical modifications, most commonly through amide bond formation with various amines to build larger, more complex structures.[3] The N-acetyl group provides steric bulk and modifies the basicity of the piperidine nitrogen compared to its parent, nipecotic acid.

-

GABA Uptake Inhibitor Analogues : Nipecotic acid and its derivatives are well-established as inhibitors of GABA transporters (GATs).[1][8] This molecule is therefore a key starting material for synthesizing novel GAT inhibitors, which are of interest for treating conditions like epilepsy and other neurological disorders.[2][4]

-

Constrained Amino Acid Mimic : The rigid piperidine ring mimics the backbone of certain amino acids, making it a useful component in the design of peptidomimetics and other constrained ligands for various biological targets.

Conclusion

This compound is more than a simple chemical; it is a precision tool for the construction of stereochemically pure pharmaceutical agents. Its value is derived directly from the defined (S)-stereochemistry at its C3 position. A thorough understanding of its structure, coupled with robust synthetic and analytical protocols to ensure its chemical and enantiomeric purity, is essential for its effective application. For researchers in drug discovery, this molecule represents a reliable and versatile building block for developing next-generation therapeutics targeting a range of challenging diseases.

References

-

Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 Inhibitors. ACS Publications. Available from: [Link]

-

Progress in the Synthesis and Application of Nipecotic Acid and Its Derivatives. ResearchGate. Available from: [Link]

-

1-Acetylpiperidine-3-carboxylic acid. ChemBK. Available from: [Link]

-

Synthesis of 4-substituted Nipecotic Acid Derivatives and Their Evaluation as Potential GABA Uptake Inhibitors. PubMed. Available from: [Link]

- CN106831540B - A kind of preparation method of (S)-nipecotic acid. Google Patents.

-

Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. MDPI. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of 4-substituted nipecotic acid derivatives and their evaluation as potential GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound (111479-21-1) for sale [vulcanchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chemscene.com [chemscene.com]

- 6. CN106831540B - A kind of preparation method of (S)-nipecotic acid - Google Patents [patents.google.com]

- 7. CN106831540A - It is a kind ofï¼Sï¼The preparation method of 3 piperidine carboxylic acids - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

The Unseen Scaffold: A Technical Guide to the Biological Potential of (3S)-1-Acetylpiperidine-3-carboxylic Acid and Its Derivatives

Foreword: Beyond the Reagent Bottle

To the seasoned researcher, (3S)-1-acetylpiperidine-3-carboxylic acid may appear as just another chiral building block—a stable, predictable starting material for more ambitious synthetic targets. While its role as a foundational scaffold is undeniable, to dismiss its intrinsic value would be to overlook the elegant convergence of stereochemistry and functionality that makes the piperidine-3-carboxylic acid core a recurring motif in a multitude of biologically active agents. This guide ventures beyond the catalog listing to explore the latent therapeutic potential embedded within this deceptively simple molecule. We will dissect its synthetic origins, illuminate the biological activities of its progeny, and provide actionable protocols to empower researchers in their quest for novel therapeutics. This is not merely a review of existing literature, but a field guide to understanding and exploiting the power of this versatile scaffold.

Section 1: Synthesis and Physicochemical Landscape

The therapeutic efficacy of any chiral drug is inextricably linked to its stereochemical purity. Consequently, the synthesis of this compound is a critical first step that dictates the viability of any subsequent drug discovery campaign. While numerous strategies exist for the synthesis of substituted piperidines, chiral pool synthesis—leveraging naturally occurring enantiopure starting materials—offers a reliable and often more cost-effective route.

Physicochemical Properties

A foundational understanding of the molecule's properties is paramount for its effective use in synthesis and biological assays.

| Property | Value | Source |

| CAS Number | 111479-21-1 | |

| Molecular Formula | C₈H₁₃NO₃ | |

| Molecular Weight | 171.19 g/mol | |

| Appearance | Pale yellow solid or white to off-white powder | |

| Solubility | Water-soluble |

Chiral Synthesis from L-Glutamic Acid: A Step-by-Step Protocol

The following protocol outlines a robust, multi-step synthesis of a key precursor to this compound, starting from the readily available chiral building block, L-glutamic acid. This pathway ensures the desired (S)-stereochemistry at the C3 position of the piperidine ring.[1]

Diagram of the Synthetic Workflow:

Caption: Synthetic pathway from L-glutamic acid to a protected (S)-3-aminopiperidine derivative.

Experimental Protocol:

-

Step 1: Esterification of L-Glutamic Acid.

-

To a stirred solution of L-glutamic acid (1 equivalent) in methanol at 0°C, add thionyl chloride (2.1 equivalents) dropwise.

-

Remove the ice bath and stir the reaction at room temperature for 12 hours.

-

Monitor the reaction by TLC. Upon completion, concentrate the solvent under reduced pressure to obtain the dimethyl ester hydrochloride salt in quantitative yield.[1]

-

-

Step 2: N-Boc Protection.

-

To a stirred solution of the dimethyl ester from Step 1 (1 equivalent) in dichloromethane (CH₂Cl₂) at 0°C, add triethylamine (4 equivalents), di-tert-butyl dicarbonate ((Boc)₂O, 1.5 equivalents), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equivalents).

-

Stir the reaction at room temperature for 6 hours.

-

Quench the reaction with distilled water and extract with CH₂Cl₂.

-

Wash the combined organic layers with 10% aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be purified by column chromatography.[1]

-

-

Step 3: Reduction to Diol.

-

To a stirred solution of the N-Boc protected diester (1 equivalent) in a suitable solvent (e.g., THF/Methanol), add sodium borohydride (NaBH₄) in portions at 0°C.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Carefully quench the reaction with water and extract with an organic solvent.

-

Dry and concentrate the organic phase to yield the diol.

-

-

Step 4: Ditosylation.

-

To a stirred solution of the diol (1 equivalent) in CH₂Cl₂ at 0°C, add triethylamine, p-toluenesulfonyl chloride (TsCl), and a catalytic amount of DMAP.

-

Stir the reaction at room temperature for 1 hour.

-

Quench with aqueous sodium bicarbonate and extract with CH₂Cl₂.

-

Dry and concentrate the organic phase to yield the ditosylate.

-

-

Step 5: Cyclization to Piperidine.

-

To a solution of the ditosylate (1 equivalent) in a suitable solvent (e.g., acetonitrile), add a primary amine (e.g., cyclohexylamine, 1.5 equivalents).

-

Stir the reaction at an elevated temperature (e.g., 60-80°C) for 12 hours.

-

After cooling, quench with saturated ammonium chloride and extract with an organic solvent.

-

Purify the crude product by column chromatography to obtain the N-Boc-3-substituted-aminopiperidine derivative.

-

-

Step 6: Deprotection and Acetylation (General Protocol).

-

The Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid in CH₂Cl₂ or HCl in dioxane).

-

Following deprotection, the resulting secondary amine can be acetylated. To a solution of the deprotected piperidine derivative (1 equivalent) in a suitable solvent, add acetic anhydride (1.1 equivalents) and a base (e.g., triethylamine or sodium acetate).[2]

-

Stir the reaction at room temperature until completion.

-

Work-up involves quenching with water and extraction with an organic solvent to yield this compound after purification.

-

Section 2: The Piperidine-3-Carboxylic Acid Scaffold in Drug Discovery

While this compound itself is not a marketed therapeutic, its core structure is a privileged scaffold in medicinal chemistry. Derivatization at the piperidine nitrogen and the carboxylic acid moiety has yielded potent and selective modulators of various biological targets.

Central Nervous System: GABA Uptake Inhibitors

The inhibitory neurotransmitter γ-aminobutyric acid (GABA) plays a crucial role in regulating neuronal excitability. The reuptake of GABA from the synaptic cleft is mediated by GABA transporters (GATs). Inhibitors of GATs can prolong the action of GABA, representing a therapeutic strategy for conditions like epilepsy.

The piperidine-3-carboxylic acid scaffold is a well-established GABA mimetic. A prime example is Tiagabine , an anticonvulsant drug, which is the (R)-enantiomer of a piperidine-3-carboxylic acid derivative.[1] The carboxylic acid group is essential for binding to the GAT-1 transporter, while the lipophilic side chain attached to the piperidine nitrogen enhances blood-brain barrier penetration.

Structure-Activity Relationship (SAR) Insights for GABA Uptake Inhibitors:

-

The Carboxylic Acid is Crucial: The carboxylate group forms a key ionic interaction with a positively charged residue in the GAT-1 binding site. Its replacement with other functional groups, such as an isoxazol ring, leads to a significant decrease in activity.

-

Stereochemistry Matters: The (R)-enantiomer of Tiagabine is more potent than the (S)-enantiomer, highlighting the importance of the stereocenter at the 3-position of the piperidine ring for optimal interaction with the transporter.

-

Lipophilic Side Chain: A bulky, lipophilic substituent on the piperidine nitrogen is necessary for high-affinity binding and CNS penetration. In Tiagabine, this is a 4,4-bis(3-methyl-2-thienyl)-3-butenyl group.

Diagram of GABA Uptake Inhibition:

Caption: Mechanism of action of piperidine-3-carboxylic acid-based GABA uptake inhibitors.

Bone Metabolism: Cathepsin K Inhibitors

Cathepsin K (Cat K) is a cysteine protease predominantly expressed in osteoclasts, where it plays a critical role in the degradation of bone matrix proteins. Inhibition of Cat K is a promising therapeutic strategy for osteoporosis.

Recent studies have identified piperidine-3-carboxamide derivatives as potent Cat K inhibitors.[2] In these molecules, the piperidine ring acts as a central scaffold, with substituents at the 1-position and the carboxamide nitrogen exploring the P1, P2, and P3 pockets of the Cat K active site.

Structure-Activity Relationship (SAR) Insights for Cathepsin K Inhibitors:

-

Amide over Carboxylic Acid: The carboxamide functionality at the 3-position is generally preferred over the carboxylic acid for Cat K inhibition.

-

Substituents on Piperidine Nitrogen: Aromatic sulfonyl groups at the 1-position of the piperidine ring have been shown to be beneficial for activity.

-

Benzylamine Moiety: Introduction of a benzylamine group to the carboxamide nitrogen can enhance interactions with the P3 pocket of the enzyme, leading to increased potency.[2]

Table of Cathepsin K Inhibitory Activities of Piperidine-3-Carboxamide Derivatives:

| Compound | R1 (on Sulfonyl) | R2 (on Benzylamine) | IC₅₀ (µM) |

| H-1 | 4-F | H | 0.25 |

| H-9 | 4-Br | 2,4-di-F | 0.08 |

| H-16 | 3-Cl | 2,4-di-F | 0.11 |

| Data adapted from Wang et al., Molecules, 2024.[2] |

This data clearly demonstrates that substitutions on both the sulfonyl and benzylamine moieties significantly impact the inhibitory activity against Cathepsin K.

Inflammation: Adhesion Molecule Inhibitors

The recruitment of leukocytes to sites of inflammation is a key process in many diseases and is mediated by the interaction of adhesion molecules on leukocytes and endothelial cells. Derivatives of piperidine carboxylic acid have been investigated as inhibitors of the upregulation of intercellular adhesion molecule-1 (ICAM-1). These compounds have shown oral activity in animal models of inflammation.

Section 3: Experimental Protocols for Derivatization

The versatility of the this compound scaffold lies in the ease of its derivatization. The following are general protocols for common synthetic transformations.

Amide Coupling

Diagram of Amide Coupling Workflow:

Caption: General workflow for the synthesis of piperidine-3-carboxamide derivatives.

Experimental Protocol:

-

To a solution of this compound (1 equivalent) in an anhydrous solvent (e.g., DMF or CH₂Cl₂), add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or HATU (1.1 equivalents) and an additive like hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) (1.1 equivalents).

-

Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

-

Add the desired amine (1.2 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2 equivalents).

-

Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

-

Perform an aqueous work-up, extract the product with an organic solvent, and purify by column chromatography or recrystallization.

Ester Formation

Experimental Protocol:

-

For simple alkyl esters, the Fischer esterification can be employed. Dissolve this compound in the corresponding alcohol (e.g., methanol or ethanol) and add a catalytic amount of a strong acid (e.g., sulfuric acid or hydrochloric acid).

-

Heat the reaction to reflux until completion.

-

Neutralize the reaction mixture, remove the excess alcohol under reduced pressure, and extract the ester.

-

For more complex esters, the carboxylic acid can be converted to an acid chloride using thionyl chloride or oxalyl chloride, followed by reaction with the desired alcohol in the presence of a base.

Section 4: Future Perspectives and Conclusion

The this compound scaffold, while unassuming in its structure, is a testament to the power of stereochemically defined building blocks in modern drug discovery. Its derivatives have shown remarkable efficacy across a spectrum of therapeutic areas, from neuroscience to immunology and beyond. The future of this scaffold lies in its continued exploration through combinatorial chemistry and fragment-based drug design. The development of novel synthetic methodologies to access diverse derivatives will undoubtedly unveil new biological activities and lead to the next generation of therapeutics. For the drug development professional, this molecule is not just a starting material, but a key to unlocking a vast and promising chemical space.

References

-

Khom, S. T., Saikia, P., & Yadav, N. N. (2024). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, Section B: Organic Chemistry including Medicinal Chemistry, 63B(5), 634-640. [Link]

-

Seth, K., et al. (2018). Design, synthesis, evaluation and molecular modeling studies of some novel N-substituted piperidine-3-carboxylic acid derivatives as potential anticonvulsants. ResearchGate. [Link]

-

Jurik, A., et al. (2015). 3D-QSAR and docking studies of nipecotic acid and N-diarylalkenyl piperidine analogs as human GABA transporter 1 (hGAT1) inhibitors. ResearchGate. [Link]

-

Wang, Y., et al. (2024). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Molecules, 29(17), 4011. [Link]

-

1-Acetylpiperidine-3-carboxylic acid. ChemBK. [Link]

Sources

An In-Depth Technical Guide to the Putative Mechanism of Action of (3S)-1-acetylpiperidine-3-carboxylic acid

Abstract

This technical guide provides a comprehensive analysis of the putative mechanism of action of (3S)-1-acetylpiperidine-3-carboxylic acid, a derivative of the well-characterized γ-aminobutyric acid (GABA) uptake inhibitor, nipecotic acid. Based on extensive structure-activity relationship data from analogous compounds, it is hypothesized that this compound functions as an inhibitor of GABA transporters (GATs). This inhibition is predicted to increase the extracellular concentration of GABA, the primary inhibitory neurotransmitter in the central nervous system, thereby enhancing GABAergic neurotransmission. This guide will delve into the foundational principles of the GABAergic system, the role of GABA transporters, and the inferred molecular interactions of the title compound. Furthermore, we present a suite of detailed, field-proven experimental protocols for the comprehensive evaluation of its mechanism, from initial in vitro binding and uptake assays to in vivo behavioral models. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel modulators of GABAergic signaling.

Introduction: The GABAergic System and the Rationale for GABA Reuptake Inhibition

The γ-aminobutyric acid (GABA) system is the principal inhibitory neurotransmitter network in the mammalian central nervous system (CNS).[1] GABAergic signaling plays a critical role in regulating neuronal excitability, and its dysregulation is implicated in a multitude of neurological and psychiatric disorders, including epilepsy, anxiety disorders, and neuropathic pain.[2][3] The action of GABA is terminated by its removal from the synaptic cleft via GABA transporters (GATs), which are membrane-bound proteins that facilitate the reuptake of GABA into presynaptic neurons and surrounding glial cells.[1][4]

Inhibition of these transporters presents a compelling therapeutic strategy. By blocking GABA reuptake, the extracellular concentration of GABA is elevated, leading to prolonged activation of postsynaptic GABA receptors and a potentiation of inhibitory signaling.[5] This guide focuses on this compound, a chiral derivative of nipecotic acid. While direct experimental data for this specific compound is limited, its structural similarity to a class of well-studied GAT inhibitors allows for a robust, hypothesis-driven investigation into its mechanism of action.[6][7]

Postulated Mechanism of Action of this compound

The central hypothesis is that this compound acts as a competitive inhibitor of GABA transporters. This assertion is based on the established pharmacology of its parent compound, nipecotic acid, and a wealth of structure-activity relationship (SAR) studies on its derivatives.[5][6][7]

The Piperidine-3-carboxylic Acid Scaffold: A GABA Analogue

The core piperidine-3-carboxylic acid structure of the molecule serves as a GABA mimetic, allowing it to be recognized by the binding site of GABA transporters.[7] The carboxylic acid moiety is crucial for this interaction, likely forming ionic bonds with complementary residues within the transporter's binding pocket.[1]

The Role of N-Acetylation

The introduction of an acetyl group at the 1-position of the piperidine ring (N-acetylation) is a key structural modification. While N-methylation of nipecotic acid did not enhance its potency as a GABA uptake inhibitor, the N-acetyl group in this compound is expected to increase the lipophilicity of the molecule compared to nipecotic acid.[6][8] This increased lipophilicity could potentially improve its ability to cross the blood-brain barrier, a significant limitation of nipecotic acid itself.[8] The acetyl group may also influence the binding affinity and selectivity for different GAT subtypes (GAT-1, GAT-2, GAT-3, and BGT-1).

The Significance of (3S)-Stereochemistry

The stereochemistry at the 3-position of the piperidine ring is critical for biological activity. For many nipecotic acid derivatives, the (R)-enantiomer exhibits higher affinity for GAT-1. However, the precise stereochemical preference can be influenced by the nature of the substituent on the nitrogen atom. Therefore, the (3S)-configuration of the title compound may confer a unique selectivity profile for the different GABA transporter subtypes.

The following diagram illustrates the proposed mechanism of action:

Caption: Proposed mechanism of this compound at a GABAergic synapse.

Experimental Approaches for Mechanistic Elucidation

A rigorous and multi-faceted experimental approach is necessary to validate the hypothesized mechanism of action and to fully characterize the pharmacological profile of this compound.

In Vitro Assays

These assays are fundamental for determining the binding affinity of the test compound to the different GABA transporter subtypes.

Protocol: Competitive Radioligand Binding Assay for GATs

-

Preparation of Membranes: Prepare cell membranes from HEK293 cells stably expressing one of the human GABA transporter subtypes (hGAT-1, hGAT-2, hGAT-3, or hBGT-1).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, pH 7.4.

-

Radioligand: Use a subtype-selective radioligand, for example, [³H]tiagabine for hGAT-1.

-

Incubation: In a 96-well plate, incubate the cell membranes (20-50 µg protein) with a fixed concentration of the radioligand and varying concentrations of this compound (e.g., 10⁻¹⁰ to 10⁻⁴ M).

-

Non-specific Binding: Determine non-specific binding in the presence of a high concentration of a known GAT inhibitor (e.g., 10 µM tiagabine).

-

Termination: After incubation (e.g., 60 minutes at room temperature), rapidly filter the reaction mixture through glass fiber filters (e.g., Whatman GF/B) and wash with ice-cold assay buffer to separate bound from free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

These functional assays directly measure the ability of the compound to inhibit the transport of GABA into cells.[9][10]

Protocol: [³H]GABA Uptake Assay

-

Cell Culture: Culture HEK293 cells stably expressing a specific human GAT subtype in 24-well plates.

-

Pre-incubation: Wash the cells with assay buffer and pre-incubate with varying concentrations of this compound for 10-20 minutes at 37°C.

-

Uptake Initiation: Initiate GABA uptake by adding a mixture of [³H]GABA and unlabeled GABA to each well.

-

Uptake Termination: After a short incubation period (e.g., 1-5 minutes), terminate the uptake by rapidly aspirating the medium and washing the cells with ice-cold assay buffer.

-

Cell Lysis and Quantification: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH) and measure the radioactivity in the lysate using liquid scintillation counting.

-

Data Analysis: Determine the IC₅₀ value for the inhibition of [³H]GABA uptake.

The following diagram outlines the workflow for in vitro characterization:

Caption: A streamlined workflow for the in vitro characterization of the title compound.

Electrophysiological Assessment

Electrophysiology provides a direct measure of the functional consequences of GAT inhibition on neuronal activity.

Protocol: Whole-Cell Patch-Clamp Recording

-

Slice Preparation: Prepare acute brain slices from rodents (e.g., hippocampus or cortex).

-

Recording: Perform whole-cell patch-clamp recordings from pyramidal neurons.

-

Stimulation: Electrically stimulate GABAergic interneurons to evoke inhibitory postsynaptic currents (IPSCs).

-

Compound Application: Bath-apply this compound at various concentrations.

-

Measurement: Measure the amplitude and decay kinetics of the evoked IPSCs before and after compound application. An increase in the duration of IPSCs would indicate a potentiation of GABAergic transmission due to reduced GABA reuptake.[11]

In Vivo Models

In vivo studies are essential to assess the therapeutic potential of the compound.

Protocol: Elevated Plus Maze (EPM) for Anxiolytic Activity

The EPM is a widely used behavioral model to assess anxiety-like behavior in rodents.[12]

-

Apparatus: A plus-shaped maze with two open and two closed arms, elevated from the floor.

-

Acclimatization: Allow the animals (mice or rats) to acclimatize to the testing room.

-

Dosing: Administer this compound or vehicle via an appropriate route (e.g., intraperitoneal or oral).

-

Testing: Place the animal in the center of the maze and allow it to explore for a set period (e.g., 5 minutes).

-

Data Collection: Record the time spent in and the number of entries into the open and closed arms using a video tracking system.

-

Analysis: An anxiolytic effect is indicated by a significant increase in the time spent and the number of entries into the open arms compared to the vehicle-treated group.

Quantitative Data Summary

As there is no direct experimental data for this compound, the following table presents hypothetical data based on the expected profile of a moderately potent GAT inhibitor.

| Assay | Parameter | GAT-1 | GAT-2 | GAT-3 | BGT-1 |

| Radioligand Binding | Ki (nM) | 150 | >10,000 | 800 | >10,000 |

| [³H]GABA Uptake | IC₅₀ (nM) | 250 | >10,000 | 1200 | >10,000 |

| Electrophysiology | IPSC Decay Time Constant (% Increase) | 45% at 1 µM | - | - | - |

| Elevated Plus Maze | Open Arm Time (% Increase) | 60% at 10 mg/kg | - | - | - |

Conclusion

While further empirical validation is required, the available evidence from structurally related compounds strongly suggests that this compound functions as a GABA reuptake inhibitor, likely with some selectivity for the GAT-1 subtype. The N-acetyl group and the (3S)-stereochemistry are predicted to be key determinants of its pharmacokinetic and pharmacodynamic properties. The experimental protocols detailed in this guide provide a robust framework for the comprehensive elucidation of its mechanism of action and for assessing its potential as a novel therapeutic agent for CNS disorders.

References

- Andersen, K. E., Braestrup, C., Grønwald, F. C., Jørgensen, A. S., Nielsen, E. B., Sonnewald, U., Sørensen, P. O., Suzdak, P. D., & Knutsen, L. J. (1993). The synthesis of novel GABA uptake inhibitors. 1. Elucidation of the structure-activity and structure-side effect relationships of N-substituted nipecotic acid and guvacine esters. Journal of Medicinal Chemistry, 36(15), 2116–2125.

- Clausen, R. P., Frølund, B., & Krogsgaard-Larsen, P. (2005). GABA transporter inhibitors: a new class of anticonvulsant drugs. Current Topics in Medicinal Chemistry, 5(1), 29-50.

-

Wood, J. D., Tsui, D., & Phillis, J. W. (1979). Structure-activity studies on the inhibition of gamma-aminobutyric acid uptake in brain slices by compounds related to nipecotic acid. Canadian Journal of Physiology and Pharmacology, 57(6), 581-585.[6]

- Kragler, A., Höfner, G., & Wanner, K. T. (2005). Novel parent structures for inhibitors of the murine GABA transporters mGAT3 and mGAT4. European Journal of Pharmacology, 519(1-2), 43-47.

-

Eurofins. (n.d.). GABA (Non-Selective) Rat Transporter Binding Antagonist Radioligand LeadHunter Assay - FR. Retrieved from Eurofins Discovery.[13]

-

Pajpanova, T., Kaloyanova, S., Pajpanov, T., & Stoineva, I. (2019). In Vitro Assays for GABA Transport Inhibition. Methods in Molecular Biology, 1967, 131-140.[9]

- Schousboe, A. (2003). Role of astrocytes in the maintenance of glutamatergic and GABAergic neurotransmission. Neurochemical Research, 28(2), 347-352.

-

Jurik, A., Sitte, H. H., & Pifl, C. (2015). Structure activity relationship of selective GABA uptake inhibitors. Current Pharmaceutical Design, 21(35), 5119-5131.[1]

- Borden, L. A. (1996). GABA transporter heterogeneity: pharmacology and cellular localization.

-

Basile, A. S. (2001). Saturation assays of radioligand binding to receptors and their allosteric modulatory sites. Current Protocols in Neuroscience, Chapter 7, Unit 7.6.[14]

-

Primeau, D. N., & Raol, Y. H. (2018). An in Vivo Method for Testing GABAergic Compounds. Journal of Visualized Experiments, (132), 56978.[15]

-

Bolte, P., & Wanner, K. T. (2012). Assays for measuring extracellular GABA levels and cell migration rate in acute slices. Methods in Molecular Biology, 814, 329-344.[16]

-

Gu, J., Gravel, P., Wang, C., Zheng, M., Gao, H., Zhang, L., Holden, D., Ropchan, J., Gobbi, L., Honer, M., Borroni, E., Tamagnan, G., Carson, R., & Huang, Y. (2022). Synthesis and Evaluation of Two Novel Radioligands for Neuroimaging of GABA Transporter-1. Journal of Nuclear Medicine, 63(supplement 2), 118.[17]

-

Peilot-Sjögren, H., et al. (2013). Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells. PLoS ONE 8(3): e59429.[18][19]

-

Chiu, C. Q., et al. (2013). Input-specific NMDAR-dependent potentiation of dendritic GABAergic inhibition. Neuron, 78(2), 336-348.[11]

-

PDSP. (n.d.). GABAA Receptor Binding Assay Protocol. Retrieved from the Psychoactive Drug Screening Program.[20]

-

Höfner, G., & Wanner, K. T. (2016). Synthesis of 4-substituted Nipecotic Acid Derivatives and Their Evaluation as Potential GABA Uptake Inhibitors. Molecules, 21(5), 587.[21]

- Johnson, B. A. (2003). Update on neuropharmacological treatments for alcoholism: scientific basis and clinical findings. Biochemical Pharmacology, 65(8), 1215-1227.

-

Mattison, D. R. (2023). Discovery of GABA Aminotransferase Inhibitors via Molecular Docking, Molecular Dynamic Simulation, and Biological Evaluation. International Journal of Molecular Sciences, 24(23), 17008.[22]

-

Steffensen, S. C., & Henriksen, S. J. (1991). Electrophysiological Characterization of GABAergic Neurons in the Ventral Tegmental Area. The Journal of Neuroscience, 11(3), 733-741.[23]

-

Rossi, D. J., & Hamann, M. (2004). Fast detection of extrasynaptic GABA with a whole-cell sniffer. Frontiers in Neural Circuits, 4, 1-10.[24]

-

Reed, M. D., et al. (2012). GABA Uptake Inhibition Reduces In Vivo Extraction Fraction in the Ventral Tegmental Area of Long Evans Rats Measured by Quantitative Microdialysis Under Transient Conditions. Journal of Neurochemistry, 122(1), 40-49.[25]

-

Walf, A. A., & Frye, C. A. (2007). The elevated plus maze test: a review of the methodology and experimental findings. Nature Protocols, 2(2), 322-328.[12]

-

De Graaf, T. J., et al. (2021). Synthesis and Evaluation of Benzylic 18F-Labeled N-Biphenylalkynyl Nipecotic Acid Derivatives for PET Imaging of GABA Transporter 1. ACS Chemical Neuroscience, 12(15), 2825–2837.[8][26]

-

ChemBK. (2024). 1-Acetylpiperidine-3-carboxylic acid. Retrieved from [Link]]

-

Mortensen, M., et al. (2019). Electrophysiology of ionotropic GABA receptors. Neuronal Signaling, 3(1), NS20180097.[27]

-

Adkins, C. E., et al. (2001). Structural basis of GABA reuptake inhibition. Nature, 594(7863), 444-449.[28]

-

Wang, D., et al. (2021). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Molecules, 26(11), 3183.[29]

-

Christie, B. R., & Abraham, W. C. (1992). Optimizing GABAA receptor antagonism for the induction of long-term potentiation in the mouse and rat dentate gyrus in vitro. Journal of Neurophysiology, 68(5), 1647-1651.[30]

-

ResearchGate. (n.d.). Substrate and inhibitor binding of human GABA transporter 3. Retrieved from [Link]]

-

Kang, J. Q. (2022). PBA restored GABA uptake and reduced seizures in SLC6A1 patient variant-bearing cell & mouse models. [Video]. YouTube.[31]

-

Sarfi, S., et al. (2024). Ways of modulating GABA transporters to treat neurological disease. Expert Opinion on Therapeutic Targets, 28(1), 1-13.[3]

-

Díaz-Ríos, M. (2007). PKC-mediated GABAergic enhancement of dopaminergic responses: implication for short-term potentiation at a dual-transmitter synapse. Journal of Neurophysiology, 98(5), 2963-2972.[32]

-

Puts, N. A., & Edden, R. A. (2012). In vivo magnetic resonance spectroscopy of GABA: A methodological review. Progress in Nuclear Magnetic Resonance Spectroscopy, 60, 29-41.[33]

-

Tradeindia. (n.d.). (s)-1-acetylpiperidine-3-carboxylic Acid. Retrieved from [Link]]

-

PubChem. (n.d.). (3S)-piperidine-3-carboxylic acid hydrochloride. Retrieved from [Link]]

-

Kormos, A., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Molecules, 25(8), 1957.[34]

- Heravi, M. M., et al. (2014). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. RSC Advances, 4(106), 61763-61766.

- Sriram, R., & Sarpong, R. (2018). Leveraging the 1,3-azadiene-anhydride reaction for the synthesis of functionalized piperidines bearing up to five contiguous stereocenters. Beilstein Journal of Organic Chemistry, 14, 2534-2542.

- Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2016). Synthesis and characterization of Piperidine-4-carboxylic acid functionalized Fe 3O 4 nanoparticles as a magnetic catalyst for Knoevenagel reaction.

-

Kim, D. K., et al. (2002). Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][5][9]benzothiazine as orally-active adhesion molecule inhibitors. Bioorganic & Medicinal Chemistry Letters, 12(5), 775-778.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and evaluation of N-substituted nipecotic acid derivatives with an unsymmetrical bis-aromatic residue attached to a vinyl ether spacer as potential GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Visualizing GABA transporters in vivo: an overview of reported radioligands and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-activity studies on benzhydrol-containing nipecotic acid and guvacine derivatives as potent, orally-active inhibitors of GABA uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure-activity studies on the inhibition of gamma-aminobutyric acid uptake in brain slices by compounds related to nipecotic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Evaluation of Benzylic 18F-Labeled N-Biphenylalkynyl Nipecotic Acid Derivatives for PET Imaging of GABA Transporter 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Rational Search for Betaine/GABA Transporter 1 Inhibitors—In Vitro Evaluation of Selected Hit Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Input-specific NMDAR-dependent potentiation of dendritic GABAergic inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Elevated plus maze - Wikipedia [en.wikipedia.org]

- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 14. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. An in vivo method for testing GABAergic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Assays for measuring extracellular GABA levels and cell migration rate in acute slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. jnm.snmjournals.org [jnm.snmjournals.org]

- 18. Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells | PLOS One [journals.plos.org]

- 20. PDSP - GABA [kidbdev.med.unc.edu]

- 21. Synthesis of 4-substituted nipecotic acid derivatives and their evaluation as potential GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Discovery of GABA Aminotransferase Inhibitors via Molecular Docking, Molecular Dynamic Simulation, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Electrophysiological Characterization of GABAergic Neurons in the Ventral Tegmental Area - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Frontiers | Fast detection of extrasynaptic GABA with a whole-cell sniffer [frontiersin.org]

- 25. GABA Uptake Inhibition Reduces In Vivo Extraction Fraction in the Ventral Tegmental Area of Long Evans Rats Measured by Quantitative Microdialysis Under Transient Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 26. pubs.acs.org [pubs.acs.org]

- 27. Electrophysiology of ionotropic GABA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Structural basis of GABA reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K - PMC [pmc.ncbi.nlm.nih.gov]

- 30. journals.physiology.org [journals.physiology.org]

- 31. youtube.com [youtube.com]

- 32. PKC-mediated GABAergic enhancement of dopaminergic responses: implication for short-term potentiation at a dual-transmitter synapse - PMC [pmc.ncbi.nlm.nih.gov]

- 33. In vivo magnetic resonance spectroscopy of GABA: A methodological review - PMC [pmc.ncbi.nlm.nih.gov]

- 34. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (3S)-1-acetylpiperidine-3-carboxylic acid: From Synthesis to Potential Applications

Abstract

(3S)-1-acetylpiperidine-3-carboxylic acid, a chiral derivative of the piperidine scaffold, represents a molecule of significant interest in the fields of medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its discovery and history, detailed synthesis protocols, and an exploration of its potential biological significance. By examining its structural characteristics and the causality behind its synthetic pathways, this document aims to serve as a valuable resource for researchers, scientists, and professionals engaged in the development of novel therapeutics. The guide emphasizes the importance of stereochemistry in drug design and provides practical, field-proven insights into the handling and application of this versatile building block.

Introduction: The Significance of Chiral Piperidines in Drug Discovery

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products.[1] Its prevalence is attributed to its favorable physicochemical properties, metabolic stability, and its ability to form key interactions with biological targets. The introduction of chirality into the piperidine scaffold further enhances its utility, allowing for more precise and selective modulation of pharmacological activity. The specific three-dimensional arrangement of substituents on a chiral piperidine ring can profoundly influence a molecule's binding affinity, efficacy, and safety profile.

This compound, also known as N-Ac-S-3-Piperidinecarboxylic acid, is a chiral molecule built upon the piperidine framework.[2] It features an acetyl group on the piperidine nitrogen and a carboxylic acid at the 3-position with S-stereochemistry.[3] This specific configuration makes it a valuable chiral building block in the synthesis of more complex and biologically active molecules. This guide will delve into the critical aspects of this compound, from its historical context to its synthesis and potential applications.

Discovery and Historical Context

The development of synthetic routes to enantiomerically pure nipecotic acid has been a significant area of research, driven by the desire to create selective modulators of GABAergic neurotransmission for the treatment of neurological disorders.[6] The N-acetylation of (S)-nipecotic acid to form this compound can be viewed as a strategic modification to alter the parent molecule's properties, such as its polarity, membrane permeability, and metabolic stability. This type of derivatization is a common strategy in medicinal chemistry to optimize the pharmacokinetic and pharmacodynamic profiles of lead compounds.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development.

| Property | Value | Source |

| CAS Number | 111479-21-1 | [2][3] |

| Molecular Formula | C₈H₁₃NO₃ | [2][3] |

| Molecular Weight | 171.19 g/mol | [2][3] |

| Appearance | White to off-white or pale yellow solid | [3] |

| Boiling Point | 374.0 ± 35.0 °C at 760 mmHg | [3] |

| Flash Point | 167.5 ± 20.6 °C | [3] |

| Density | 1.2 ± 0.1 g/cm³ | [3] |

| Solubility | Water-soluble | [3] |

Synthesis and Experimental Protocols

The synthesis of this compound is a two-stage process that first involves the preparation of its chiral precursor, (S)-piperidine-3-carboxylic acid ((S)-nipecotic acid), followed by N-acetylation.

Synthesis of (S)-Piperidine-3-carboxylic acid

The enantioselective synthesis of (S)-piperidine-3-carboxylic acid is a critical first step. A notable method involves the chiral resolution of a racemic mixture. A patented method describes the reaction of 3-piperidineformamide or its salt in concentrated hydrochloric acid, which induces hydrolysis and chiral resolution simultaneously, yielding (S)-piperidine-3-carboxylic acid hydrochloride.[7]

Experimental Protocol: Synthesis of (S)-Piperidine-3-carboxylic acid Hydrochloride (Adapted from CN106831540A) [7]

-

Reaction Setup: In a well-ventilated fume hood, charge a round-bottom flask with 3-piperidineformamide hydrochloride and concentrated hydrochloric acid.

-

Reaction Conditions: Heat the mixture with stirring. The optimal temperature and reaction time should be determined by monitoring the reaction progress via an appropriate analytical method, such as HPLC.

-

Isolation: Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.

-

Purification: Collect the solid by filtration and wash with a suitable solvent, such as ethanol, to remove impurities.

-

Final Product: The resulting solid is (S)-piperidine-3-carboxylic acid hydrochloride. The free base can be obtained by careful neutralization with a suitable base.

N-Acetylation of (S)-Piperidine-3-carboxylic acid

The final step is the N-acetylation of the chiral precursor. While a specific protocol for the 3-carboxylic acid isomer is not explicitly detailed in the literature, a reliable method can be adapted from the synthesis of the analogous N-acetyl isonipecotic acid (the 4-carboxylic acid isomer).[8] This involves the reaction of the piperidine carboxylic acid with acetic anhydride.

Experimental Protocol: Synthesis of this compound (Adapted from the synthesis of N-acetyl isonipecotic acid) [8]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine (S)-piperidine-3-carboxylic acid and acetic anhydride.

-

Reaction Conditions: Heat the mixture to reflux for a period of 2 hours. After reflux, allow the reaction to stir at room temperature overnight to ensure complete reaction.

-

Workup: Evaporate the excess acetic anhydride under reduced pressure.

-

Purification: Triturate the resulting residue with diethyl ether to induce solidification. The crude product can then be recrystallized from a suitable solvent system, such as isopropanol/diethyl ether, to yield pure this compound.

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Characterization

The structural integrity and purity of synthesized this compound must be confirmed through various analytical techniques.

| Analytical Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the acetyl protons, the piperidine ring protons, and the carboxylic acid proton. The specific chemical shifts and coupling constants will be indicative of the (3S) stereochemistry.[3] |

| ¹³C NMR | Resonances for the carbonyl carbons of the acetyl and carboxylic acid groups, as well as the carbons of the piperidine ring.[3] |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of 171.19 g/mol .[3] |

| FT-IR Spectroscopy | Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretches of the carboxylic acid and the amide, and C-H stretches of the aliphatic ring.[3] |

| Chiral HPLC | A single major peak when analyzed on a suitable chiral column, confirming the enantiomeric purity of the (3S)-isomer. |

Biological Activity and Potential Applications

The biological activity of this compound is not extensively documented in dedicated studies. However, its structural relationship to (S)-nipecotic acid provides a strong basis for inferring its potential pharmacological relevance.

GABAergic System Modulation

(S)-Nipecotic acid is a known inhibitor of GABA uptake, which increases the concentration of the inhibitory neurotransmitter GABA in the synaptic cleft.[4] This mechanism is of therapeutic interest for conditions such as epilepsy and anxiety. The N-acetylation of (S)-nipecotic acid may serve as a prodrug strategy. The acetyl group could mask the polar amine, potentially improving the molecule's ability to cross the blood-brain barrier. Once in the central nervous system, the acetyl group could be cleaved by esterases to release the active (S)-nipecotic acid.

Scaffold for Novel Therapeutics

Beyond its potential as a prodrug, this compound is a valuable chiral building block for the synthesis of more complex molecules. The carboxylic acid and the acetylated piperidine ring provide functional handles for further chemical modifications. For instance, derivatives of piperidine-3-carboxylic acid have been explored as potential agents for the treatment of osteoporosis by targeting cathepsin K.[9] The defined stereochemistry of the (3S)-isomer is crucial for achieving specific and high-affinity interactions with biological targets.

Logical Relationship of Potential Biological Activity

Caption: Potential biological roles and applications of this compound.

Conclusion

This compound is a chiral molecule with significant potential in medicinal chemistry. While its own discovery and biological activity are not yet fully elucidated, its role as a derivative of the important neuromodulator (S)-nipecotic acid and as a versatile chiral building block is clear. The synthetic pathways outlined in this guide provide a practical framework for its preparation, and the exploration of its potential applications opens avenues for the development of novel therapeutics. As the demand for enantiomerically pure compounds in drug discovery continues to grow, the importance of molecules like this compound will undoubtedly increase. Further research into its specific biological properties is warranted and could unveil new therapeutic opportunities.

References

-

PrepChem. Synthesis of N-acetyl isonipecotic acid. [Link]

-

Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. PMC - NIH. [Link]

-

Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 Inhibitors. ACS Publications. [Link]

-

1-Acetylpiperidine-3-carboxylic acid. ChemBK. [Link]

-

Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. [Link]

-

A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. Organic Syntheses Procedure. [Link]

-

1-Acetylpiperidine-4-carboxylic acid | C8H13NO3. PubChem. [Link]

-

Design, synthesis and biological evaluation of second-generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. UNIPI. [Link]

-

Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies. PubMed. [Link]

-

The Significance of Nipecotic Acid in Chemical Synthesis and Research. [Link]

- CN106831540A - It is a kind of(S)The preparation method of 3 piperidine carboxylic acids.

-

Biologically active 4-arylpiperidine-3-carboxylic acid derivatives. ResearchGate. [Link]

-

(PDF) Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. ResearchGate. [Link]

-

1-acetylpiperidine-3-carboxylic acid (C8H13NO3). PubChemLite. [Link]

-

C8h13no3 Solid 1-Acetyl-Piperidine-3-Carboxylic Acid. IndiaMART. [Link]

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

-

Derivatives of piperidine-3-carboxylic acid as GABA uptake inhibitors. ResearchGate. [Link]

-

Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. [Link]

-

Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic... ResearchGate. [Link]

-

(PDF) Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. ResearchGate. [Link]

Sources